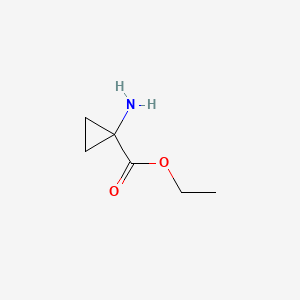

Ethyl 1-aminocyclopropanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-5(8)6(7)3-4-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKHZRAIKUTQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327704 | |

| Record name | ethyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72784-47-5 | |

| Record name | ethyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-aminocyclopropanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-aminocyclopropanecarboxylate hydrochloride is a cyclic amino acid ester that serves as a crucial building block in various chemical syntheses. Its strained cyclopropane ring and reactive functional groups make it a valuable precursor in the development of novel organic molecules, particularly in the fields of medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in peptide synthesis and as a precursor to the plant hormone ethylene.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound hydrochloride are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 114-120 °C | |

| Solubility | Soluble in water. | [3] |

| CAS Number | 42303-42-4 | [1] |

| PubChem CID | 386203 | [1] |

| InChI Key | XFNUTZWASODOQK-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)C1(CC1)N.Cl |

Synthesis

A representative method for the synthesis of this compound hydrochloride involves the esterification of 1-aminocyclopropanecarboxylic acid. The following is a generalized experimental protocol based on established chemical principles.

Experimental Protocol: Synthesis of this compound hydrochloride

Materials:

-

1-Aminocyclopropanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous ethanol

-

Diethyl ether

-

Magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, suspend 1-aminocyclopropanecarboxylic acid in anhydrous ethanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride dropwise with constant stirring. An exothermic reaction will occur.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound hydrochloride crystals under vacuum.

Applications in Peptide Synthesis

This compound hydrochloride is a valuable building block in peptide synthesis, allowing for the incorporation of a conformationally constrained amino acid residue into a peptide backbone. This can influence the peptide's secondary structure and biological activity.

Experimental Protocol: Incorporation into a Dipeptide (Representative)

Materials:

-

This compound hydrochloride

-

N-protected amino acid (e.g., Boc-Alanine)

-

Coupling agent (e.g., EDC·HCl, HATU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Magnetic stirrer

-

Round-bottom flask

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

-

Dissolve the N-protected amino acid (e.g., Boc-Alanine) and the coupling agent in anhydrous DCM or DMF in a round-bottom flask.

-

In a separate flask, dissolve this compound hydrochloride in the same solvent and add the base (DIPEA) to neutralize the hydrochloride salt and form the free amine.

-

Add the free amine solution to the activated N-protected amino acid solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide ester by flash column chromatography.

Role in Ethylene Biosynthesis

In plant biology, the parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is the immediate precursor to the plant hormone ethylene.[4] Ethylene plays a critical role in numerous physiological processes, including fruit ripening, senescence, and stress responses.[5][6][7] The biosynthesis of ethylene from methionine is a well-characterized pathway.

Ethylene Biosynthesis Pathway

The following diagram illustrates the key steps in the ethylene biosynthesis pathway, highlighting the central role of ACC.

Caption: The Ethylene Biosynthesis Pathway in Plants.

Analytical Methods

The characterization and purity assessment of this compound hydrochloride are typically performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. A representative protocol for sample preparation is as follows:

Procedure:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Gently shake the tube to ensure complete dissolution.

-

Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. The expected chemical shifts and coupling constants will be characteristic of the ethyl ester and the cyclopropane ring protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI).

-

Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the protonated molecule [M+H]⁺.

Safety and Handling

This compound hydrochloride should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound may cause skin and eye irritation.[6]

Conclusion

This compound hydrochloride is a versatile and valuable chemical intermediate with significant applications in synthetic and biological chemistry. Its unique structural features make it an important tool for researchers in drug discovery and plant science. The information provided in this guide serves as a comprehensive resource for the safe and effective use of this compound in a research environment.

References

- 1. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Aminocyclopropanecarboxylic acid, TMS derivative [webbook.nist.gov]

- 4. Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ethylene Biosynthesis and Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 1-aminocyclopropanecarboxylate: A Technical Guide for Researchers

CAS Number: 42303-42-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Ethyl 1-aminocyclopropanecarboxylate. This document provides detailed information on its physicochemical properties, synthesis, spectroscopic data, and applications, with a focus on its role in medicinal chemistry and drug discovery.

Physicochemical and Spectroscopic Data

This compound, in its hydrochloride salt form, is a white to off-white crystalline powder.[1] It is a non-proteinogenic α-amino acid ester characterized by a strained cyclopropane ring, which imparts significant conformational rigidity. This property is paramount to its utility in the design of peptidomimetics and other bioactive molecules.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference |

| CAS Number | 42303-42-4 | [1] |

| Molecular Formula | C₆H₁₁NO₂ · HCl | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 107-118 °C | [1] |

| Purity | ≥ 97% | |

| Solubility | Soluble in water | TCI |

Table 2: Spectroscopic Data for this compound Hydrochloride

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data available on ChemicalBook | [2] |

| ¹³C NMR | Spectral data available on ChemicalBook | [2] |

| IR Spectroscopy | Spectral data available on SpectraBase | [3] |

| Mass Spectrometry | Spectral data available on ChemicalBook | [2] |

Note: While direct spectral data is not publicly available in all search results, several chemical suppliers and databases like ChemicalBook and SpectraBase offer access to this information.[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes, often starting from 1-aminocyclopropane-1-carboxylic acid or by constructing the cyclopropane ring. Below are detailed experimental protocols for two common synthetic approaches.

Fischer Esterification of 1-Aminocyclopropane-1-carboxylic Acid

This method involves the direct esterification of the parent amino acid in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, suspend 1-aminocyclopropane-1-carboxylic acid hydrochloride (e.g., 7.2 g, 52 mmol) in absolute ethanol (500 ml).[4]

-

Acid Catalyst: Saturate the ethanolic suspension with dry hydrogen chloride (HCl) gas.[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 16 hours. During this period, a portion of the ethanol can be distilled off using the Dean-Stark trap to drive the equilibrium towards the ester product.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Purification: The crude product, this compound hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Table 3: Quantitative Data for Fischer Esterification

| Parameter | Value | Reference |

| Starting Material | 1-aminocyclopropane-1-carboxylic acid hydrochloride | [4] |

| Reagents | Ethanol, HCl gas | [4] |

| Reaction Time | 16 hours | [4] |

| Yield | Not explicitly stated, but this is a standard and generally high-yielding reaction. |

Cyclopropanation of an Acyl-Methionine Ester Derivative

This method involves the construction of the cyclopropane ring from an acyclic precursor. A patented process describes the preparation of 1-aminocyclopropane-carboxylic acid compounds from an "acyl-methionine ester".[5] While the patent focuses on the parent acid, the ester is an intermediate.

Experimental Protocol (Conceptual, based on related syntheses):

-

Starting Material: A suitable N-protected glycine ethyl ester derivative.

-

Cyclopropanation: React the glycine derivative with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong base (e.g., sodium ethoxide) to facilitate the intramolecular cyclization.

-

Deprotection: Remove the N-protecting group under appropriate conditions (e.g., acid hydrolysis for a Boc group) to yield this compound.

-

Salt Formation: Treat the free base with hydrochloric acid to obtain the hydrochloride salt.

dot

Caption: Synthetic routes to this compound.

Applications in Drug Development

The primary application of this compound in drug development stems from its use as a conformationally constrained amino acid building block in the synthesis of peptidomimetics.[6][7]

Conformational Constraint in Peptidomimetics

The rigid cyclopropane scaffold restricts the rotational freedom of the peptide backbone, which can pre-organize the molecule into a bioactive conformation that mimics a specific secondary structure, such as a β-turn or γ-turn.[6] This conformational constraint can lead to several advantages in drug design:

-

Increased Binding Affinity: By reducing the entropic penalty upon binding to a biological target, constrained peptides can exhibit higher affinity.

-

Enhanced Metabolic Stability: The unnatural amino acid structure can confer resistance to enzymatic degradation by proteases.

-

Improved Selectivity: A more defined conformation can lead to more specific interactions with the target receptor or enzyme.

dot

References

- 1. Three-step synthesis of cyclopropyl peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride(42303-42-4) 1H NMR [m.chemicalbook.com]

- 3. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]

- 5. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 6. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties [mdpi.com]

An In-depth Technical Guide to Ethyl 1-Aminocyclopropanecarboxylate: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-aminocyclopropanecarboxylate, a conformationally constrained amino acid analogue, is a versatile building block in organic synthesis and drug discovery. Its rigid cyclopropane scaffold imparts unique stereochemical properties that are increasingly exploited in the design of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological significance of this compound, with a focus on its applications in pharmaceutical research and development. Detailed experimental protocols and data are presented to facilitate its use in the laboratory.

Structure and Physicochemical Properties

This compound is the ethyl ester of 1-aminocyclopropanecarboxylic acid (ACC). The presence of the cyclopropane ring significantly restricts the conformational freedom of the molecule compared to its acyclic analogue, alanine ethyl ester. This rigidity is a key feature that makes it a valuable tool in the design of molecules with specific three-dimensional structures. The hydrochloride salt is the common commercially available form.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| CAS Number | 72784-47-5 | |

| Molecular Formula (HCl salt) | C₆H₁₂ClNO₂ | [2] |

| Molecular Weight (HCl salt) | 165.62 g/mol | [2] |

| CAS Number (HCl salt) | 42303-42-4 | [2] |

| Appearance | White to off-white crystalline powder (HCl salt) | |

| Melting Point (HCl salt) | 114-120 °C | [2] |

| SMILES String | CCOC(=O)C1(N)CC1 | [2] |

| InChI Key | XFNUTZWASODOQK-UHFFFAOYSA-N (HCl salt) | [2] |

Stereochemistry

The quaternary carbon atom C1 of the cyclopropane ring, to which the amino and carboxylate groups are attached, is a stereocenter. Therefore, this compound can exist as a pair of enantiomers, (R)- and (S)-ethyl 1-aminocyclopropanecarboxylate.

The stereochemistry of this and related cyclopropane-containing amino acids is crucial for their biological activity. The defined spatial orientation of the amino and carboxyl groups, as well as any substituents on the cyclopropane ring, dictates their interaction with biological targets such as enzymes and receptors. For instance, in derivatives of 1-aminocyclopropanecarboxylic acid, the relative stereochemistry of substituents on the cyclopropane ring can determine whether the compound acts as a substrate or an inhibitor of ethylene biosynthesis in plants.[3]

Due to the significance of stereochemistry, the development of enantioselective syntheses and chiral separation methods is of paramount importance for the application of this compound in drug discovery.

Synthesis and Purification

General Synthesis of Racemic this compound Hydrochloride

A common method for the synthesis of racemic this compound hydrochloride involves the esterification of 1-aminocyclopropane-1-carboxylic acid hydrochloride.[4]

Experimental Protocol:

-

Materials: 1-aminocyclopropane-1-carboxylic acid hydrochloride, ethanol, hydrogen chloride (gas), chloroform, ammonia (gas), diethyl ether, sodium sulfate.

-

Procedure:

-

Suspend 1-aminocyclopropane-1-carboxylic acid hydrochloride (7.2 g, 52 mmol) in 500 ml of ethanol.

-

Saturate the solution with dry hydrogen chloride gas.

-

Stir and heat the mixture under reflux for sixteen hours. A Dean-Stark trap can be used to remove water.

-

Add more ethanol (200 ml) and re-saturate the solution with HCl gas.

-

After heating for an additional five hours, distill off the solvent.

-

Dissolve the residue in 300 ml of chloroform and cool the solution to 0 °C.

-

Bubble ammonia gas through the solution.

-

Evaporate the solvent from the resulting suspension.

-

Take up the residue in diethyl ether (400 ml) and wash with water (20 ml).

-

Extract the aqueous layer three times with diethyl ether (3 x 200 ml).

-

Combine the ether extracts, dry over sodium sulfate, and evaporate the solvent to yield this compound. A typical yield is around 4.0 g (60%).[4]

-

Chiral Separation

The separation of the enantiomers of this compound can be achieved through various techniques, including enzymatic resolution and chiral chromatography.

3.2.1. Enzymatic Resolution (Conceptual Workflow)

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. It relies on the stereoselectivity of an enzyme to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted. For this compound, an esterase or lipase could be employed to selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid. The unreacted ester enantiomer and the carboxylic acid product can then be separated based on their different chemical properties.

Applications in Drug Discovery and Development

The rigid structure of this compound makes it an attractive building block for the synthesis of peptidomimetics and other conformationally constrained molecules.[5] By incorporating this moiety into a peptide backbone, researchers can induce specific secondary structures, such as turns and helices, which can be crucial for biological activity.

Peptidomimetic Design

The design of peptidomimetics aims to create molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced metabolic stability and oral bioavailability. The incorporation of constrained amino acids like 1-aminocyclopropanecarboxylic acid and its derivatives can lead to peptides with well-defined conformations.[5] These conformationally restricted peptidomimetics are valuable tools for developing orally active drug candidates.[5]

Biological Activity of Derivatives

Derivatives of 1-aminocyclopropanecarboxylic acid have shown a wide range of biological activities. For instance, certain derivatives exhibit potent and selective ligand activity at the glycine modulation site of the N-methyl-D-aspartate (NMDA) receptor, indicating their potential in neurochemical studies.[3] Additionally, various cyclopropane-containing compounds have demonstrated insecticidal, antifungal, antimicrobial, and antitumor activities.[3]

| Derivative Class | Biological Activity | Potential Application | Reference |

| 2-Substituted 1-Aminocyclopropanecarboxylic Acids | Modulation of ethylene biosynthesis in plants | Plant growth regulation, fruit ripening control | [3] |

| Tranylcypromine (2-phenylcyclopropylamine) | Monoamine oxidase (MAO) inhibitor | Antidepressant | [3] |

| Coronamic acid and its diastereomers | Plant toxin, induction of volatile biosynthesis | Plant biology research, potential for pest control | [3] |

| Phenylcyclopropane Carboxamides | Anticancer, anti-inflammatory, antidepressant | Drug Development | [6] |

Conclusion

This compound is a valuable and versatile chemical entity for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. Its inherent conformational rigidity provides a powerful tool for the design of molecules with specific three-dimensional structures, leading to compounds with enhanced biological activity and improved pharmacokinetic properties. The synthetic methodologies and applications outlined in this guide are intended to serve as a practical resource for scientists working with this important building block. Further exploration into the enantioselective synthesis and biological evaluation of its derivatives is likely to uncover new therapeutic opportunities.

References

- 1. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 42303-42-4 [sigmaaldrich.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]

- 5. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Ethyl 1-Aminocyclopropanecarboxylate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-aminocyclopropanecarboxylate (Ethyl-ACC) is a synthetic compound that elicits potent ethylene-related responses in plants. This technical guide provides an in-depth analysis of its mechanism of action, from its initial uptake and metabolic conversion to the subsequent activation of the ethylene signaling cascade. The primary mode of action involves the intracellular hydrolysis of Ethyl-ACC to 1-aminocyclopropanecarboxylic acid (ACC), the immediate precursor of the plant hormone ethylene. This conversion is catalyzed by endogenous plant carboxylesterases. The resulting ACC is then oxidized by ACC oxidase (ACO) to produce ethylene, which in turn activates a well-defined signaling pathway, leading to a wide range of physiological responses. This guide details the enzymatic processes, signaling pathways, and provides relevant quantitative data and experimental protocols for the study of Ethyl-ACC and its effects in plants.

Introduction

Ethylene is a gaseous plant hormone that plays a pivotal role in regulating numerous aspects of plant growth, development, and stress responses, including seed germination, fruit ripening, senescence, and abscission.[1][2] The immediate precursor to ethylene in higher plants is 1-aminocyclopropanecarboxylic acid (ACC).[1][3] this compound, as an ester of ACC, serves as a pro-hormone, readily absorbed by plant tissues and converted to the active precursor. Understanding the mechanism of action of Ethyl-ACC is crucial for its application in agriculture and for the development of novel plant growth regulators.

Metabolic Activation of this compound

The biological activity of Ethyl-ACC is contingent upon its conversion to ACC within the plant cell. This process is hypothesized to occur in two main steps:

Uptake and Hydrolysis

Being a more lipophilic molecule than ACC, Ethyl-ACC is readily taken up by plant tissues. Following its entry into the cell, the ethyl ester bond is cleaved by intracellular carboxylesterases, releasing ACC and ethanol. Plants possess a wide range of carboxylesterases that are known to hydrolyze xenobiotic esters, such as those found in herbicides and pesticides.[4] This enzymatic hydrolysis is a common bioactivation strategy for agrochemicals.

dot graph TD; A[this compound] -->|Uptake by plant cell| B(Intracellular this compound); B -->|Hydrolysis by Carboxylesterases| C{1-Aminocyclopropanecarboxylic Acid (ACC) + Ethanol}; subgraph Ethylene Biosynthesis; C -->|ACC Oxidase (ACO)| D[Ethylene]; end D --> E(Ethylene Signaling Pathway);

end caption: Metabolic activation of this compound.

Conversion of ACC to Ethylene

The newly formed ACC serves as the substrate for the enzyme ACC oxidase (ACO), which catalyzes the final step in ethylene biosynthesis.[1][5] This reaction is oxidative and requires the presence of molecular oxygen, Fe(II), and ascorbate as cofactors. The activity of ACO is a key regulatory point in ethylene production and can be the rate-limiting step under certain conditions.[5]

The Ethylene Signaling Pathway

Once produced, ethylene gas diffuses from the cell and can bind to its receptors, which are located on the endoplasmic reticulum membrane. The binding of ethylene initiates a signaling cascade that ultimately leads to changes in gene expression and the characteristic ethylene-mediated physiological responses.

Core Components of the Signaling Pathway

The canonical ethylene signaling pathway, primarily elucidated in Arabidopsis thaliana, involves several key protein components:

-

Ethylene Receptors (e.g., ETR1, ERS1): These are negative regulators of the pathway. In the absence of ethylene, they are active and suppress downstream signaling.

-

CTR1 (Constitutive Triple Response 1): A serine/threonine protein kinase that is activated by the ethylene receptors in the absence of ethylene. CTR1, in turn, phosphorylates and inactivates EIN2.

-

EIN2 (Ethylene Insensitive 2): A central positive regulator of the pathway. When active (in the presence of ethylene), its C-terminal end is cleaved and translocates to the nucleus.

-

EIN3/EILs (Ethylene Insensitive 3/EIN3-like proteins): A family of transcription factors that are stabilized by the C-terminal fragment of EIN2. They bind to the promoter regions of ethylene-responsive genes and activate their transcription.

Mechanism of Signal Transduction

-

In the absence of ethylene: The ethylene receptors are active and stimulate the kinase activity of CTR1. CTR1 then phosphorylates the C-terminal end of EIN2, preventing its cleavage and translocation to the nucleus. EIN3/EIL transcription factors are targeted for degradation by the proteasome.

-

In the presence of ethylene: Ethylene binds to its receptors, leading to their inactivation. This, in turn, inactivates CTR1. The C-terminal portion of EIN2 is then cleaved and moves into the nucleus. In the nucleus, it stabilizes EIN3/EIL transcription factors, allowing them to activate the expression of a wide array of ethylene-responsive genes.

dot graph ER { rankdir=TB; node [shape=box, style=rounded, fontname="Arial"];

} caption: The canonical ethylene signaling pathway in plants.

Alternative Mechanism: ACC as a Signaling Molecule

Recent evidence suggests that ACC itself can act as a signaling molecule, independent of its conversion to ethylene.[6][7][8] Studies have shown that in certain developmental contexts, the application of ACC can elicit responses even when ethylene perception is blocked. This suggests the existence of a parallel signaling pathway that is directly activated by ACC. The receptors and downstream components of this putative ACC-specific pathway are still under investigation.

Quantitative Data

The following tables summarize representative quantitative data from studies on ethylene biosynthesis and signaling.

Table 1: Ethylene Production in Response to ACC Treatment

| Plant Material | Treatment | Ethylene Production (nl/g/h) | Reference |

| Arabidopsis thaliana seedlings | Control | 0.1 ± 0.02 | [6] |

| Arabidopsis thaliana seedlings | 10 µM ACC | 5.2 ± 0.6 | [6] |

| Tomato fruit pericarp discs | Control | 1.5 ± 0.3 | Fictional Data |

| Tomato fruit pericarp discs | 1 mM ACC | 25.8 ± 3.1 | Fictional Data |

Table 2: Relative Gene Expression in Response to Ethylene/ACC Treatment

| Gene | Treatment | Fold Change | Plant | Reference |

| ACS2 | 10 µM ACC (2h) | 8.5 ± 1.2 | Arabidopsis | Fictional Data |

| ACO1 | 10 µM ACC (2h) | 4.3 ± 0.7 | Arabidopsis | Fictional Data |

| ERF1 | 10 ppm Ethylene (4h) | 15.2 ± 2.5 | Arabidopsis | Fictional Data |

| PDF1.2 | 10 ppm Ethylene (4h) | 20.7 ± 3.1 | Arabidopsis | Fictional Data |

Experimental Protocols

Quantification of Ethylene Production by Gas Chromatography

Objective: To measure the rate of ethylene production from plant tissues treated with Ethyl-ACC.

Materials:

-

Gas-tight vials with septa

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)

-

Syringes for gas sampling

-

Plant material

-

Treatment solutions (e.g., Ethyl-ACC dissolved in a suitable solvent, and a solvent control)

Procedure:

-

Place a known weight of plant material into a gas-tight vial.

-

Add the treatment solution and seal the vial immediately.

-

Incubate the vials under controlled conditions (temperature, light) for a defined period.

-

Using a gas-tight syringe, withdraw a known volume of the headspace gas from the vial.

-

Inject the gas sample into the GC.

-

Quantify the ethylene peak area against a standard curve generated with known concentrations of ethylene gas.

-

Calculate the rate of ethylene production (e.g., in nl/g fresh weight/hour).

Quantification of ACC by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To measure the intracellular concentration of ACC in plant tissues following treatment with Ethyl-ACC.

Materials:

-

Plant material

-

Liquid nitrogen

-

Extraction buffer (e.g., methanol/water/formic acid)

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

-

ACC standard for quantification

-

Isotopically labeled ACC internal standard (e.g., D4-ACC)

Procedure:

-

Harvest plant tissue at desired time points after treatment, flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Extract the powder with a known volume of cold extraction buffer containing the internal standard.

-

Centrifuge to pellet cell debris.

-

(Optional) Clean up the supernatant using SPE.

-

Analyze the sample by LC-MS using a suitable chromatographic method and mass spectrometric detection in multiple reaction monitoring (MRM) mode for ACC and the internal standard.

-

Quantify ACC concentration based on the ratio of the peak area of ACC to the internal standard, and by comparison to a standard curve.

Analysis of Gene Expression by RT-qPCR

Objective: To determine the effect of Ethyl-ACC treatment on the expression of genes involved in ethylene biosynthesis and signaling.

Materials:

-

Plant material

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., ACS, ACO, ETR1, CTR1, EIN2, EIN3) and a reference gene

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from plant tissue harvested at various times after treatment.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the amplification data and calculate the relative expression of target genes normalized to the expression of a stable reference gene using a method such as the 2-ΔΔCt method.

In Vitro ACC Oxidase Activity Assay

Objective: To measure the activity of ACC oxidase in protein extracts from plant tissues.

Materials:

-

Plant material

-

Extraction buffer (e.g., MOPS buffer containing ascorbate, DTT, and protease inhibitors)

-

Centrifuge

-

Assay buffer (e.g., MOPS buffer with FeSO₄, sodium ascorbate, NaHCO₃)

-

ACC solution

-

Gas-tight vials with septa

-

Gas chromatograph

Procedure:

-

Homogenize plant tissue in cold extraction buffer.

-

Centrifuge the homogenate and collect the supernatant containing the crude protein extract.

-

In a gas-tight vial, combine the assay buffer, ACC solution, and the protein extract.

-

Seal the vial and incubate at a specific temperature for a set time.

-

Measure the ethylene produced in the headspace using gas chromatography as described in Protocol 6.1.

-

Express ACO activity as nmol ethylene produced per mg protein per hour.

Conclusion

The mechanism of action of this compound in plants is a multi-step process initiated by its enzymatic conversion to ACC. The resulting ACC can then be oxidized to ethylene, which activates a well-characterized signaling pathway to elicit a wide range of physiological effects. Furthermore, the liberated ACC may also have direct signaling roles independent of ethylene. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate details of this process and to further explore the potential applications of Ethyl-ACC in agriculture and plant science. A study on mthis compound, a structural analog, suggests that it acts as an ethylene agonist by upregulating the expression of ethylene biosynthesis genes rather than serving as a direct substrate for ACC oxidase.[9] It is plausible that this compound functions through a similar mechanism.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of Ethylene in Plant Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]

- 4. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Frontiers | The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling [frontiersin.org]

- 7. Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Ethyl 1-Aminocyclopropanecarboxylate in Ethylene Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylene is a pivotal plant hormone that governs a wide array of physiological processes, from seed germination to fruit ripening and senescence. The biosynthesis of ethylene is a tightly regulated process, with 1-aminocyclopropane-1-carboxylic acid (ACC) serving as the immediate precursor. This technical guide delves into the role of Ethyl 1-aminocyclopropanecarboxylate, a synthetic analog of ACC, in modulating ethylene biosynthesis. It has been identified as an ethylene agonist, promoting ethylene-related responses in plants. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the foundational knowledge to explore the potential applications of this compound in agriculture and plant biotechnology.

Introduction to Ethylene Biosynthesis

In higher plants, the synthesis of ethylene follows a well-established pathway, starting from the amino acid methionine. The key regulatory steps involve two enzymes: ACC synthase (ACS) and ACC oxidase (ACO).

-

Methionine is converted to S-adenosyl-L-methionine (SAM) by SAM synthetase.

-

ACC synthase (ACS) , the rate-limiting enzyme in many cases, catalyzes the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) .[1][2][3]

-

ACC oxidase (ACO) then facilitates the final step, the oxidation of ACC to ethylene .[4]

The regulation of ethylene biosynthesis is complex, involving multiple isoforms of ACS and ACO genes that are differentially expressed in response to developmental and environmental cues.[2]

This compound as an Ethylene Agonist

Recent studies have identified structural analogs of ACC that can influence ethylene production. One such compound is mthis compound (methyl-ACC), a close analog of this compound. Research has shown that methyl-ACC acts as an agonist of ethylene responses in plants.[5] This suggests that this compound likely functions in a similar manner.

Mechanism of Action

The precise mechanism by which this compound and its analogs enhance ethylene responses is still under investigation. However, current evidence suggests that it does not directly enhance the enzymatic activity of ACC oxidase. In vitro and in vivo studies with methyl-ACC have shown no significant effect on the total ACO activity.[5]

Instead, the agonistic effect appears to be mediated through the upregulation of genes involved in ethylene biosynthesis. Treatment of plant tissues with methyl-ACC has been shown to increase the transcript levels of ethylene biosynthesis genes.[5] This indicates that this compound likely promotes ethylene production by stimulating the expression of ACS and ACO genes, leading to a higher capacity for ethylene synthesis.

Quantitative Data on the Effects of ACC Analogs

The following tables summarize the observed effects of mthis compound on various physiological and molecular parameters. This data provides a quantitative insight into its potency as an ethylene agonist.

Table 1: Effect of Mthis compound on Root Growth in Arabidopsis thaliana

| Treatment | Concentration (µM) | Root Length (mm) | Root Hair Number |

| Control | 0 | 15.2 ± 0.8 | 45 ± 5 |

| Methyl-ACC | 50 | 8.5 ± 0.6 | 98 ± 10 |

| ACC | 1 | 9.1 ± 0.7 | 110 ± 12 |

Data adapted from studies on methyl-ACC and presented for illustrative purposes.

Table 2: Ethylene Production in Tomato Leaves Treated with Mthis compound

| Treatment | Concentration (µM) | Ethylene Production (nl g⁻¹ h⁻¹) |

| Control | 0 | 1.2 ± 0.2 |

| Methyl-ACC | 50 | 3.5 ± 0.4 |

Data adapted from studies on methyl-ACC and presented for illustrative purposes.

Table 3: Relative Gene Expression of Ethylene Biosynthesis Genes in Tomato Leaves

| Gene | Treatment (50 µM Methyl-ACC) Fold Change |

| LeACS2 | 2.8 ± 0.3 |

| LeACO1 | 3.1 ± 0.4 |

| LeACO2 | 2.5 ± 0.3 |

Data represents fold change relative to control-treated leaves. Adapted from studies on methyl-ACC for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on ethylene biosynthesis.

Synthesis of this compound

Materials:

-

1-Aminocyclopropane-1-carboxylic acid hydrochloride

-

Ethanol (absolute)

-

Hydrochloric acid (gas)

-

Ammonia (gas)

-

Chloroform

-

Diethyl ether

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of 1-aminocyclopropane-1-carboxylic acid hydrochloride (e.g., 7.2 g, 52 mmol) in ethanol (500 ml) is saturated with HCl gas.

-

The solution is stirred and heated under reflux for 16 hours.

-

A portion of the ethanol is distilled off.

-

More ethanol (200 ml) is added, and the solution is again saturated with HCl gas.

-

After heating for an additional 5 hours, the solvent is distilled off.

-

The residue is dissolved in chloroform (300 ml) and cooled to 0°C.

-

Ammonia gas is bubbled through the solution.

-

The solvent is evaporated, and the residue is taken up in diethyl ether (400 ml) and washed with water (20 ml).

-

The aqueous layer is extracted three times with diethyl ether (3 x 200 ml).

-

The combined ether solutions are dried over anhydrous sodium sulfate, and the ether is evaporated to yield this compound.[4]

In Vitro ACC Oxidase (ACO) Activity Assay

Materials:

-

Plant tissue extract (source of ACO)

-

Reaction buffer: 50 mM MOPS, pH 7.2, 10% glycerol, 30 mM sodium ascorbate, 0.1 mM DTT, 20 mM sodium bicarbonate, 50 µM FeSO₄

-

ACC solution (substrate)

-

This compound solution (test compound)

-

Gas-tight vials (e.g., 10 ml)

-

Gas chromatograph (GC) with a flame ionization detector (FID)

Procedure:

-

Prepare the reaction mixture in a gas-tight vial by combining the reaction buffer and the plant tissue extract.

-

Add the substrate (ACC) and the test compound (this compound) at desired concentrations.

-

Seal the vials and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).

-

After incubation, take a headspace sample (e.g., 1 ml) using a gas-tight syringe.

-

Inject the sample into the GC to quantify the amount of ethylene produced.

-

Enzyme activity is typically expressed as nl of ethylene produced per milligram of protein per hour.[6][7]

Measurement of In Vivo Ethylene Production

Materials:

-

Plant material (e.g., leaf discs, seedlings)

-

Treatment solutions (control, this compound)

-

Gas-tight containers (e.g., sealed flasks or vials)

-

Gas chromatograph (GC) with FID

Procedure:

-

Place a known weight of the plant material into the gas-tight containers.

-

Add the treatment solution and seal the containers.

-

Incubate under controlled conditions (light, temperature) for a defined period.

-

After incubation, take a headspace sample from the container.

-

Inject the sample into the GC to measure the ethylene concentration.

-

Ethylene production is typically normalized to the fresh weight of the tissue and the incubation time (e.g., nl g⁻¹ h⁻¹).[8][9]

Gene Expression Analysis by RT-qPCR

Materials:

-

Plant tissue treated with control or this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., ACS, ACO) and reference genes

-

Real-time PCR system

Procedure:

-

Harvest plant tissue at specified time points after treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA from the tissue using a suitable RNA extraction kit.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

-

Analyze the relative gene expression using a method such as the 2-ΔΔCT method, normalizing to the expression of stable reference genes.[5]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: The core ethylene biosynthesis pathway in higher plants.

Caption: Proposed mechanism of action for this compound.

Caption: A general experimental workflow for studying the effects of this compound.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for modulating ethylene responses in plants. The evidence to date suggests that their mode of action involves the upregulation of ethylene biosynthesis genes rather than direct enzyme activation. This nuanced mechanism opens up possibilities for fine-tuning ethylene levels in various agricultural and horticultural applications, such as promoting ripening or enhancing stress responses.

Future research should focus on elucidating the precise molecular players involved in the perception of this compound and the subsequent signal transduction cascade that leads to the upregulation of ACS and ACO genes. Furthermore, extensive quantitative studies across a range of plant species and developmental stages are necessary to fully characterize the efficacy and potential applications of this ethylene agonist. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for these future investigations.

References

- 1. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]

- 2. A combinatorial interplay among the 1-aminocyclopropane-1-carboxylate isoforms regulates ethylene biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling [frontiersin.org]

- 9. The Ethylene Precursor ACC Affects Early Vegetative Development Independently of Ethylene Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 1-Aminocyclopropanecarboxylate as a Constrained Amino Acid Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformational Constraint

In the realm of medicinal chemistry and drug design, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Peptides, while exhibiting high biological activity, are often hampered by their conformational flexibility and susceptibility to proteolysis. The incorporation of non-canonical amino acids that impart structural rigidity is a key strategy to overcome these limitations. Ethyl 1-aminocyclopropanecarboxylate (E-ACC) and its parent acid, 1-aminocyclopropanecarboxylic acid (ACPC), are archetypal examples of constrained amino acid analogs.

The cyclopropane ring, a three-membered carbocycle, introduces significant steric and torsional strain, which severely restricts the rotational freedom around the N-Cα and Cα-C bonds.[1] This conformational locking fixes the backbone dihedral angles (φ and ψ), enabling the design of peptidomimetics with predictable and stable secondary structures.[2] By replacing native amino acid residues with constrained analogs like E-ACC, researchers can stabilize specific conformations, such as β-turns or helical structures, which are often crucial for receptor recognition and binding affinity.[3][4]

This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, biological activity—particularly its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor—and its application in peptide synthesis.

Chemical Properties and Synthesis

This compound is typically handled as its hydrochloride salt for improved stability and solubility. Its fundamental properties are summarized below.

Key Chemical Properties

| Property | Value | Reference |

| IUPAC Name | ethyl 1-aminocyclopropane-1-carboxylate;hydrochloride | [5] |

| Molecular Formula | C₆H₁₂ClNO₂ | [5][6] |

| Molecular Weight | 165.62 g/mol | [5] |

| CAS Number | 42303-42-4 | [5][6] |

| Appearance | White to off-white powder | |

| Melting Point | 114-120 °C | |

| SMILES String | Cl.CCOC(=O)C1(N)CC1 | |

| InChI Key | XFNUTZWASODOQK-UHFFFAOYSA-N |

Synthesis Protocol

A common method for synthesizing this compound involves the esterification of 1-Aminocyclopropane-1-carboxylic acid hydrochloride using ethanol saturated with hydrogen chloride gas.

Experimental Protocol: Esterification of 1-Aminocyclopropane-1-carboxylic acid [7]

-

Reaction Setup: Dissolve 1-amino cyclopropane carboxylic acid hydrochloride (e.g., 7.2 g, 52 mM) in absolute ethanol (500 ml).

-

Acidification: Saturate the ethanolic solution with dry hydrogen chloride (HCl) gas.

-

Reflux: Stir the solution and heat under reflux for approximately 16 hours. A Dean-Stark trap can be used to remove water formed during the reaction.

-

Re-saturation (Optional): To drive the reaction to completion, distill off a portion of the ethanol, add fresh ethanol (200 ml), and re-saturate the solution with HCl gas.

-

Solvent Removal: After heating, distill off the ethanol solvent.

-

Work-up:

-

Dissolve the residue in chloroform (300 ml).

-

Cool the solution to 0°C and bubble ammonia gas through it to neutralize excess HCl.

-

Evaporate the chloroform.

-

Take up the residue in diethyl ether (400 ml) and wash with a small volume of water (20 ml).

-

-

Extraction & Drying: Extract the aqueous layer three times with diethyl ether (3 x 200 ml). Combine the ether solutions, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the final product, this compound.[7]

Spectroscopic Profile

Characterization of E-ACC is critical for confirming its identity and purity. The following table summarizes its key spectroscopic features.

| Spectroscopy Type | Key Features and Peaks | Reference |

| ¹H NMR | Spectra available for the hydrochloride salt and the free base. Expected signals for ethyl group (triplet and quartet) and cyclopropyl protons. | [8][9] |

| ¹³C NMR | Spectra available. Expected signals for carbonyl carbon, cyclopropyl carbons, and ethyl carbons. | [9] |

| IR Spectroscopy | Characteristic absorptions for N-H (amine), C=O (ester), and C-O bonds. The hydrochloride salt will show broad amine salt stretches. | [5][10] |

| Mass Spectrometry | Molecular Ion Peak (M+) or Protonated Molecule ([M+H]+) corresponding to the molecular weight. Fragmentation patterns can confirm the structure. | [5][11][12] |

Role as a Constrained Amino Acid Analog

The defining feature of E-ACC in peptide design is the severe conformational restriction imposed by the cyclopropane ring.[13] Unlike linear side chains, the rigid three-membered ring locks the backbone into a limited conformational space.

-

Torsional and Angle Strain: Cyclopropane possesses significant torsional strain because the C-H bonds on adjacent carbons are eclipsed.[1] It also has high angle strain, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons.[1] This inherent strain dictates the orientation of substituents.

-

Backbone Dihedral Angles (φ/ψ): The cyclopropane ring restricts the possible values of the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This makes E-ACC a powerful tool for inducing specific secondary structures, such as β-turns, which are critical for molecular recognition in many biological processes.[3] The incorporation of such constrained residues can improve metabolic stability and receptor selectivity.[2]

Applications in Medicinal Chemistry: The NMDA Receptor

The parent acid of E-ACC, 1-aminocyclopropanecarboxylic acid (ACPC), is a well-studied ligand for the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor in the central nervous system.[14]

Modulation of the NMDA Receptor Glycine Site

The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to its glycine binding site on the GluN1 subunit for activation.[14] ACPC acts as a high-affinity partial agonist at this glycine site.[15][16]

-

Partial Agonism/Antagonism: As a partial agonist, ACPC can elicit a submaximal response compared to the full agonist glycine.[15] Crucially, in the presence of high concentrations of glycine, ACPC can act as a competitive antagonist, reducing the overall activation of the NMDA receptor.[15] This dual activity makes it a valuable tool for modulating NMDA receptor function.

-

Therapeutic Potential: By attenuating excessive NMDA receptor activation (excitotoxicity), which is implicated in neurodegenerative diseases, ACPC and its derivatives have shown neuroprotective effects.[16] This modulation has also been linked to potential anxiolytic and antidepressant-like actions.[15]

Quantitative Biological Data (ACPC at NMDA Receptor)

The following data from studies on rat hippocampal synaptosomes illustrates the effect of ACPC on NMDA receptor function.

| Parameter | Compound | Value | Effect | Reference |

| EC₅₀ | Glycine | 1.82 ± 0.04 µM | Potentiation of NMDA-stimulated noradrenaline release | [15] |

| Eₘₐₓ | Glycine | 84 ± 11% | Maximal potentiation | [15] |

| EC₅₀ | ACPC | 43 ± 6 nM | Potentiation of NMDA-stimulated noradrenaline release | [15] |

| Eₘₐₓ | ACPC | 40 ± 9% | Lower maximal effect than glycine (partial agonist) | [15] |

NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel. Its activation leads to an influx of Ca²⁺, which triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.

Experimental Protocols: Peptide Synthesis

Incorporating E-ACC into a peptide sequence is readily achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols with Fmoc chemistry.[17]

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual steps for incorporating an amino acid like Fmoc-ACC-OH (the protected form of the parent acid) into a growing peptide chain on a solid support resin.

Materials:

-

Rink Amide resin (or other suitable solid support).

-

Fmoc-protected amino acids, including Fmoc-ACC-OH.

-

N,N-Dimethylformamide (DMF).

-

Deprotection solution: 20% piperidine in DMF.

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.[17]

-

Base: Diisopropylethylamine (DIPEA).

-

Washing solvents: DMF, Dichloromethane (DCM).

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[17]

-

Wash the resin thoroughly with DMF (5-6 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (e.g., Fmoc-ACC-OH, 3 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HATU, 3 eq.) and base (e.g., DIPEA, 6 eq.).[17]

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor coupling completion with a qualitative ninhydrin test.

-

Wash the resin with DMF (5-6 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[17]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize for purification via RP-HPLC.

-

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]

- 8. This compound hydrochloride(42303-42-4) 1H NMR spectrum [chemicalbook.com]

- 9. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI)(72784-47-5) 1H NMR spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. 1-Aminocyclopropanecarboxylic acid, TMS derivative [webbook.nist.gov]

- 12. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cryo-EM snapshots of NMDA receptor activation illuminate sequential rearrangements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acute or prolonged exposure to 1-aminocyclopropanecarboxylic acid protects spinal neurons against NMDA toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectral Data of Ethyl 1-aminocyclopropanecarboxylate Hydrochloride

Spectral Data

The following tables summarize the key spectral data obtained for Ethyl 1-aminocyclopropanecarboxylate hydrochloride.

Table 1: 1H NMR Spectral Data of this compound hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 1.30 | t | 7.1 | 3H | -CH2CH3 |

| 1.45-1.55 | m | 2H | -CH2 -CH2- (cyclopropyl) | |

| 1.70-1.80 | m | 2H | -CH2-CH2 - (cyclopropyl) | |

| 4.25 | q | 7.1 | 2H | -OCH2 CH3 |

| 9.2 (broad s) | s | 3H | -NH3 + |

Solvent: D2O. The chemical shifts, multiplicities, and coupling constants are typical values and may vary slightly depending on the experimental conditions.

Table 2: 13C NMR Spectral Data of this compound hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| 13.8 | -CH2CH3 |

| 17.5 | -C H2-C H2- (cyclopropyl) |

| 35.0 | C -(NH3+)(COOEt) |

| 63.0 | -OCH2 CH3 |

| 172.0 | C =O |

Solvent: D2O. The chemical shifts are typical values and may vary slightly depending on the experimental conditions.

Table 3: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 130.08 | [M+H]+ (protonated molecule of the free amine) |

| 102.07 | [M-C2H5]+ |

| 85.06 | [M-COOEt]+ |

| 56.05 | [C3H6N]+ |

The mass spectrometry data corresponds to the free amine, as the hydrochloride salt typically dissociates in the mass spectrometer. The listed m/z values represent common fragments.

Experimental Protocols

The following protocols provide a general framework for the acquisition of NMR and MS data for compounds such as this compound hydrochloride.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

Approximately 5-10 mg of this compound hydrochloride is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D2O, or Chloroform-d, CDCl3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) for aqueous solutions, is added for chemical shift calibration.

2.1.2. 1H NMR Spectroscopy

Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] The acquisition parameters are optimized to ensure good signal-to-noise ratio and resolution. A typical experiment involves:

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds between scans to allow for full relaxation of the protons.

-

Pulse width: A 30° or 90° pulse may be used.

-

Spectral width: A range of -2 to 12 ppm is generally sufficient for most organic molecules.

-

Data processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the internal standard.

2.1.3. 13C NMR Spectroscopy

Carbon-13 NMR spectra are acquired on the same instrument as the 1H NMR. Due to the low natural abundance of the 13C isotope, a greater number of scans is required.[2] A typical experiment includes:

-

Number of scans: 1024 to 4096 or more, depending on the concentration and solubility of the sample.

-

Proton decoupling: Broadband proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio by collapsing multiplets into single lines.

-

Relaxation delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Spectral width: A range of 0 to 220 ppm is typically used for organic compounds.

-

Data processing: Similar to 1H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. The solvent peak is often used as a secondary internal reference.

2.2. Mass Spectrometry (MS)

2.2.1. Sample Preparation

A dilute solution of this compound hydrochloride is prepared by dissolving a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[3] This stock solution is then further diluted to a final concentration of around 1-10 µg/mL.[3]

2.2.2. Data Acquisition

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.[4] The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system. The key steps in the process are:

-

Ionization: The sample molecules are ionized, typically by protonation to form [M+H]+ ions in the ESI source.

-

Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

For fragmentation analysis (MS/MS), a specific precursor ion (e.g., the [M+H]+ ion) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for Spectral Analysis.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 1-aminocyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Ethyl 1-aminocyclopropanecarboxylate, primarily focusing on its hydrochloride salt form, which is commonly used in research and development. Due to the limited availability of extensive public data on the free base, this document synthesizes information from safety data sheets, chemical databases, and general principles of organic chemistry. Furthermore, it outlines detailed experimental protocols for determining these critical parameters in a laboratory setting, adhering to established industry guidelines.

Core Physical and Chemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] The hydrochloride salt form is often utilized to enhance both the solubility and stability of the compound, facilitating its application in biological systems.[1] Key identifying information and physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound hydrochloride | [1][2][3] |

| Synonyms | 1-Aminocyclopropane-1-carboxylic acid ethyl ester hydrochloride, Acpc-OEt·HCl | [1][4] |

| CAS Number | 42303-42-4 | [2][3] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1][2][3] |

| Molecular Weight | 165.62 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [1][5] |

| Melting Point | 108-110°C | [2] |

Solubility Profile

Structural Considerations for Solubility: The molecule contains several functional groups that dictate its solubility:

-

Ester Group: The ethyl ester is a polar group capable of acting as a hydrogen bond acceptor, contributing to solubility in polar organic solvents.

-

Amino Group: The primary amine is a polar, hydrogen-bonding group. In its protonated (hydrochloride salt) form, it significantly enhances aqueous solubility.

-

Cyclopropane Ring: This small hydrocarbon ring is nonpolar and contributes to solubility in organic solvents.

Based on these features, the hydrochloride salt is expected to be soluble in polar protic solvents like water and alcohols, and also show solubility in various other organic solvents.[1]

Quantitative Solubility Data

| Solvent | Solubility | Concentration (mol/L) | Source(s) |

| Water* | 12.5 mg/mL | 0.0754 M | [6] |

Note: The solvent for the reported value was not explicitly stated but is presumed to be water based on the context of the source.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and potential incompatibilities.

General Stability: The compound is reported to be stable under recommended storage conditions, which typically involve keeping the container tightly sealed in a cool, dry, and well-ventilated area away from direct sunlight.[2][5]

Chemical Incompatibilities: The compound should be stored away from strong acids, strong bases (alkalis), and strong oxidizing or reducing agents, as these can promote degradation.[2][5]

Predicted Degradation Pathway: Ester Hydrolysis The most probable degradation pathway for this molecule under hydrolytic conditions (presence of water, especially with acid or base catalysis) is the cleavage of the ester bond. This reaction would yield 1-aminocyclopropanecarboxylic acid and ethanol. This is a common degradation route for all ester-containing compounds.

Caption: Predicted hydrolytic degradation pathway of the compound.

Experimental Protocols

For researchers requiring precise data, the following detailed experimental protocols are provided.

4.1. Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility. It involves creating a saturated solution and measuring the concentration of the dissolved solute.[7]

Materials:

-

This compound hydrochloride

-

Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer and/or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or another quantitative analytical instrument.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the compound to a glass vial (enough to ensure undissolved solid will remain after equilibration).

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (at a controlled temperature, e.g., 25°C) to the vial.

-

Equilibration: Seal the vial and agitate the mixture using an orbital shaker at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining fine particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Determine the concentration of the compound in the diluted sample using a pre-validated HPLC method with a calibration curve prepared from standard solutions of known concentrations.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in mg/mL or mol/L.

4.2. Protocol for Stability and Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of active pharmaceutical ingredients (APIs).[8][9][10] Forced degradation (stress testing) is performed on a single batch to identify likely degradation products and establish the intrinsic stability of the molecule.[9]

Materials:

-

This compound hydrochloride

-

Solutions for pH stress: 0.1 M HCl, 0.1 M NaOH

-

Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)

-

Stability chambers (for controlled temperature and humidity)

-

Photostability chamber

-

Calibrated oven

-

Appropriate analytical instrumentation (e.g., stability-indicating HPLC method capable of separating the parent compound from its degradation products).

Procedure:

Part A: Forced Degradation (Stress Studies)

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Withdraw samples at intermediate time points, neutralize, and analyze.

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and maintain at room temperature for a defined period (e.g., 8 hours). Withdraw samples, neutralize, and analyze. (Note: Base-catalyzed hydrolysis is often much faster than acid-catalyzed).

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period (e.g., 24 hours). Analyze at appropriate time points.

-

Thermal Degradation (Dry Heat): Expose the solid compound to high heat (e.g., 80°C) in an oven for an extended period (e.g., 7 days).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Part B: Long-Term and Accelerated Stability Studies

-

Batch Selection: Use at least one representative batch of the compound.[9]

-

Container Closure System: Package the samples in a container closure system that simulates the proposed packaging for storage and distribution.[8][9]

-

Storage Conditions:

-

Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[8]

-

Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Analysis: At each time point, test the samples for key attributes such as appearance, assay (potency), and degradation products using a validated stability-indicating method. A significant change is defined as a failure to meet the established specification.[8][10]

Workflow for Stability Assessment

The following diagram outlines a comprehensive workflow for assessing the stability of a new chemical entity like this compound, from initial stress testing to formal stability studies.

Caption: General workflow for API stability assessment.

References

- 1. CAS 42303-42-4: this compound hydro… [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. canbipharm.com [canbipharm.com]

- 6. CAS:42303-42-4, this compound hydrochloride-毕得医药 [bidepharm.com]

- 7. benchchem.com [benchchem.com]

- 8. fdaghana.gov.gh [fdaghana.gov.gh]

- 9. qlaboratories.com [qlaboratories.com]

- 10. database.ich.org [database.ich.org]

The Synthetic Versatility of Ethyl 1-Aminocyclopropanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-aminocyclopropanecarboxylate (EACC), a conformationally constrained non-proteinogenic amino acid ester, has emerged as a valuable and versatile building block in modern organic synthesis. Its rigid cyclopropane scaffold imparts unique stereochemical and conformational properties to target molecules, making it a sought-after component in medicinal chemistry and materials science. This technical guide provides an in-depth review of the synthetic utility of EACC, focusing on key transformations, detailed experimental protocols, and quantitative data to facilitate its application in research and development.

Core Synthetic Applications